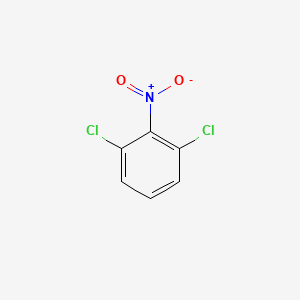

1,3-Dichloro-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITSNECNFNNVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2C6H3NO2, C6H3Cl2NO2 | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208847 | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

CRYSTALS. | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 1.1kPa: 130 °C | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.6 | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

601-88-7 | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J43L7QJM9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72.5 °C | |

| Record name | 1,3-DICHLORO-2-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0253 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dichloro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-dichloro-2-nitrobenzene (CAS No. 601-88-7), a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. This document consolidates essential data on its physical characteristics, spectroscopic profile, reactivity, and hazardous properties. Detailed experimental protocols for its synthesis and the determination of its core physical properties are also presented to support laboratory research and development.

Chemical and Physical Properties

This compound is an organic compound with the formula C₆H₃Cl₂NO₂.[1] It presents as an off-white or pale yellow to pale green crystalline solid.[2][3] This compound is soluble in common organic solvents such as chloroform, DMSO, and methanol.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |

| Molecular Weight | 192.00 g/mol | [1] |

| Appearance | Crystals, off-white solid | [3] |

| Melting Point | 69–70 °C | [3] |

| Boiling Point | 130 °C at 1.1 kPa | [4] |

| Density | 1.5 g/cm³ | [3] |

| Vapor Density | 6.6 (air = 1) | [4] |

| Vapor Pressure | 0.00987 mmHg at 25°C | [2] |

| Flash Point | 118.9°C | [2] |

| Solubility | Soluble in conventional organic solvents.[3] Slightly soluble in Chloroform, DMSO, and Methanol.[2] | [2][3] |

| LogP (Octanol/Water) | 3.1 (calculated) | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes the expected spectral characteristics based on its functional groups.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons will exhibit signals in the aromatic region of the spectrum. |

| ¹³C NMR | Aromatic carbons will show signals in the range of 125-170 ppm.[5] |

| FTIR | Characteristic peaks for C-Cl, C-N, and N-O stretching, as well as aromatic C-H and C=C stretching. Aromatic hydrocarbons show absorptions in the regions 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching vibrations in the aromatic ring.[6] |

| Mass Spectrometry | A molecular ion peak is expected, along with fragmentation patterns characteristic of aromatic nitro compounds and chlorinated compounds.[7][8] |

Spectra for this compound are available in spectral databases for detailed analysis.[9]

Reactivity and Hazardous Properties

This compound is a combustible solid. Upon heating, it decomposes and produces toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[10] It reacts with strong bases and strong oxidants.[10]

Hazard Statements:

-

Harmful if swallowed.

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

Precautionary Statements:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Wear protective gloves, eye protection, and face protection.

Experimental Protocols

Synthesis of this compound

There are two primary synthetic routes to this compound.

4.1.1. Nitration of 1,3-Dichlorobenzene (B1664543)

This method involves the electrophilic aromatic substitution of 1,3-dichlorobenzene using a nitrating agent.[11]

Materials:

-

1,3-dichlorobenzene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Water

-

Sodium carbonate solution (10%)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a multi-necked flask equipped with a stirrer and a dropping funnel, add a calculated amount of concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath.

-

Slowly add 1,3-dichlorobenzene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 1,3-dichlorobenzene in sulfuric acid, maintaining a low temperature with the ice bath.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature.[11]

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid product and wash it with cold water until the washings are neutral.

-

Wash the crude product with a 10% sodium carbonate solution to remove any remaining acid, followed by another wash with water.

-

Purify the crude this compound by recrystallization from ethanol.

4.1.2. Oxidation of 2,6-Dichloroaniline (B118687)

This synthesis route involves the oxidation of the amino group of 2,6-dichloroaniline.[1]

Materials:

-

2,6-dichloroaniline

-

Methylene (B1212753) chloride

-

90% Hydrogen peroxide

-

Trifluoroacetic anhydride (B1165640)

-

Sodium carbonate solution (10%)

-

Anhydrous magnesium sulfate

-

Activated charcoal

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked flask, add methylene chloride.

-

Without stirring, add 90% hydrogen peroxide, which will form a separate lower layer.

-

Cool the flask in an ice bath and begin stirring.

-

Slowly add trifluoroacetic anhydride to the cold solution.

-

After the addition is complete, remove the ice bath and stir at room temperature for 30 minutes to prepare the peroxytrifluoroacetic acid reagent.

-

Dissolve 2,6-dichloroaniline in methylene chloride.

-

Add the 2,6-dichloroaniline solution dropwise to the peroxytrifluoroacetic acid reagent. The reaction is exothermic and will cause the mixture to reflux.

-

After the addition, heat the mixture under reflux for one hour.

-

Cool the reaction mixture and pour it into cold water.

-

Separate the organic layer and wash it with water, then with two portions of 10% sodium carbonate solution, and finally with water.

-

Treat the organic extract with activated charcoal and anhydrous magnesium sulfate.

-

After standing overnight, remove the methylene chloride by rotary evaporation.

-

Recrystallize the resulting crude product from ethanol to obtain pure this compound.

Determination of Physical Properties

4.2.1. Melting Point Determination

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.[9]

4.2.2. Boiling Point Determination

Materials:

-

Thiele tube or other heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Sample of this compound

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heat the Thiele tube gently and uniformly.

-

Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10]

4.2.3. Solubility Determination

Materials:

-

Test tubes

-

Sample of this compound

-

Various solvents (e.g., water, ethanol, acetone, chloroform)

Procedure:

-

Place a small, measured amount of the solid sample (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Shake the test tube vigorously for a set period (e.g., 1-2 minutes).

-

Observe whether the solid has dissolved completely, partially, or not at all.

-

Record the solubility in terms of soluble, partially soluble, or insoluble for each solvent tested.[12]

Visualizations

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Caption: Synthesis of this compound via Nitration.

Caption: Synthesis of this compound via Oxidation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 3. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 4. Benzene, 1,3-dichloro-2-nitro- [webbook.nist.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. spectrabase.com [spectrabase.com]

- 10. DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene - Google Patents [patents.google.com]

- 11. Sciencemadness Discussion Board - Derivatising p-dichlorobenzene through its nitro compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to 1,3-Dichloro-2-nitrobenzene (CAS Number: 601-88-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dichloro-2-nitrobenzene (CAS No. 601-88-7), a key chemical intermediate in the synthesis of various organic compounds. The document details its physicochemical properties, synthesis methodologies, and significant role as a precursor in the development of pharmaceuticals and other bioactive molecules. Particular emphasis is placed on its application in the synthesis of phenothiazine (B1677639) and benzofuroxan (B160326) scaffolds, which are central to the creation of antipsychotic and antimicrobial agents. This guide includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound is an aromatic organic compound with the chemical formula C₆H₃Cl₂NO₂.[1] Also known by its synonym, 2,6-dichloronitrobenzene, it is an off-white to yellow or brown crystalline solid.[2] This compound is a valuable building block in organic synthesis, primarily utilized in the production of dyes, agrochemicals, and notably, as an intermediate for pharmaceuticals.[3] Its reactivity is characterized by the presence of two chlorine atoms and a nitro group on the benzene (B151609) ring, which makes it amenable to various chemical transformations, particularly nucleophilic aromatic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 601-88-7 | [1] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |

| Molecular Weight | 192.00 g/mol | [1] |

| Appearance | Off-white to yellow/brown solid/crystals | [2] |

| Melting Point | 69 - 72.5 °C | [1] |

| Boiling Point | 130 °C at 1.1 kPa | [4] |

| Density | 1.5 - 1.6 g/cm³ | [1][4] |

| Solubility | Soluble in conventional organic solvents | [1] |

| Purity | Typically >98.0% (GC) | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, with the oxidation of 2,6-dichloroaniline (B118687) being a well-documented and effective method.

Synthesis via Oxidation of 2,6-Dichloroaniline

A common and efficient method for the preparation of this compound is the oxidation of 2,6-dichloroaniline using a potent oxidizing agent such as peroxytrifluoroacetic acid.

Experimental Protocol:

-

Reagent Preparation: Peroxytrifluoroacetic acid is prepared in situ by the reaction of trifluoroacetic anhydride (B1165640) with 90% hydrogen peroxide in a suitable solvent like methylene (B1212753) chloride.

-

Reaction: A solution of 2,6-dichloroaniline in methylene chloride is added dropwise to the prepared peroxytrifluoroacetic acid reagent. The reaction is typically exothermic and may require cooling to control the temperature.

-

Work-up: After the reaction is complete, the mixture is washed with water and a sodium carbonate solution to remove acidic byproducts.

-

Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent such as ethanol (B145695) to yield pure this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which activates the chlorine atoms towards nucleophilic aromatic substitution. However, the steric hindrance imposed by the two adjacent chlorine atoms can modulate this reactivity. This unique electronic and steric profile makes it a valuable precursor for various heterocyclic systems with significant biological activity.

Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of compounds known for their wide range of pharmacological activities, most notably as antipsychotic agents that primarily act by antagonizing dopamine (B1211576) receptors in the central nervous system. This compound can serve as a starting material for the synthesis of the phenothiazine core.

Experimental Workflow:

The synthesis of a phenothiazine ring from this compound typically involves a reaction with an aminothiophenol derivative. This reaction proceeds via a nucleophilic aromatic substitution, followed by an intramolecular cyclization.

Synthesis of Benzofuroxan Derivatives

Benzofuroxans are another class of heterocyclic compounds that can be synthesized from this compound. These compounds have garnered interest due to their diverse biological activities, including antimicrobial properties. The synthesis often involves the reaction of this compound with a source of azide, followed by thermal or photochemical rearrangement.

Logical Relationship:

The formation of the benzofuroxan ring from a nitro-aromatic precursor is a key transformation in the synthesis of these bioactive molecules.

Signaling Pathway Interactions of Derivatives

While this compound itself is not directly implicated in modulating signaling pathways, its derivatives, particularly phenothiazines, have well-established mechanisms of action.

Phenothiazine Antipsychotics and Dopamine Signaling:

Phenothiazine-based antipsychotic drugs exert their therapeutic effects primarily by acting as antagonists at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. The binding of these drugs to D2 receptors blocks the downstream signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms such as hallucinations and delusions.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive compounds. Its unique reactivity allows for the construction of complex heterocyclic scaffolds such as phenothiazines and benzofuroxans. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound is crucial for the design and synthesis of novel therapeutic agents. This guide provides a foundational resource to support these endeavors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JP2006241111A - Novel benzofuroxan and its synthesis - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1,3-Dichloro-2-nitrobenzene: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-dichloro-2-nitrobenzene, a key chemical intermediate in various synthetic processes, including pharmaceutical drug development. This document details its chemical structure, nomenclature, and physical and chemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and outlines its characterization through various spectroscopic methods. The information is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known by its synonym 2,6-dichloronitrobenzene, is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1][2][3] It belongs to the class of dichloronitrobenzenes, which are aromatic compounds substituted with two chlorine atoms and a nitro group on the benzene (B151609) ring.[3] The specific arrangement of these substituents dictates its reactivity and makes it a versatile building block in organic synthesis.[4] Its applications include use as an intermediate in the production of pharmaceuticals and other specialty chemicals.[5] This guide will delve into the essential technical aspects of this compound.

Structure and Nomenclature

The structure of this compound consists of a benzene ring with chlorine atoms at positions 1 and 3, and a nitro group at position 2.

Nomenclature Details:

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonym | 2,6-Dichloronitrobenzene[2] |

| CAS Number | 601-88-7[1] |

| Molecular Formula | C₆H₃Cl₂NO₂[1] |

| Molecular Weight | 192.00 g/mol [1] |

| InChI | InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H[1] |

| InChIKey | VITSNECNFNNVQB-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C(=C1)Cl)N(=O)[O-])Cl[2] |

Physicochemical Properties

This compound is an off-white to pale yellow crystalline solid at room temperature.[5][6] It is soluble in common organic solvents.

Table of Physical and Chemical Properties:

| Property | Value | Reference |

| Appearance | Crystals, Off-white to pale yellow solid | [5][7] |

| Melting Point | 72.5 °C | [7] |

| Boiling Point | 130 °C at 1.1 kPa | [7] |

| Density | 1.6 g/cm³ | [7] |

| Vapor Density | 6.6 (air = 1) | [7] |

| Solubility | Soluble in conventional organic solvents. Slightly soluble in Chloroform, DMSO, and Methanol. | [5] |

| Flash Point | 118.9 °C | [5] |

| Octanol/Water Partition Coefficient (log Pow) | 3.1 (calculated) | [7] |

Synthesis of this compound

There are two primary synthetic routes to this compound: the oxidation of 2,6-dichloroaniline (B118687) and the nitration of 1,3-dichlorobenzene.

Experimental Protocol: Oxidation of 2,6-Dichloroaniline

This method, adapted from Organic Syntheses, is a reliable procedure for the preparation of this compound.[7] It involves the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid, which is generated in situ from 90% hydrogen peroxide and trifluoroacetic anhydride (B1165640).

Materials and Equipment:

-

2,6-dichloroaniline

-

90% Hydrogen peroxide

-

Trifluoroacetic anhydride

-

Methylene (B1212753) chloride

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Activated charcoal

-

300-mL three-necked flask with a stirrer, dropping funnel, and reflux condenser

-

Ice bath

Procedure:

-

Preparation of Peroxytrifluoroacetic Acid: In a 300-mL three-necked flask, add 100 mL of methylene chloride and, without stirring, 5.4 mL (0.20 mole) of 90% hydrogen peroxide. Cool the flask in an ice bath and begin stirring. Slowly add 34.0 mL (0.24 mole) of trifluoroacetic anhydride over 20 minutes. After the addition, remove the ice bath and stir the solution at room temperature for 30 minutes.[7]

-

Oxidation Reaction: Prepare a solution of 8.1 g (0.05 mole) of 2,6-dichloroaniline in 80 mL of methylene chloride. Add this solution dropwise over 30 minutes to the peroxytrifluoroacetic acid solution. The reaction is exothermic and will cause the mixture to reflux. After the addition is complete, heat the mixture under reflux for 1 hour.[7]

-

Work-up: Cool the reaction mixture and pour it into 150 mL of cold water. Separate the organic layer and wash it with 100 mL of water, followed by two 100-mL portions of 10% sodium carbonate solution, and finally with 50 mL of water.[7]

-

Purification: Dry the organic extract with anhydrous magnesium sulfate and treat with activated charcoal. After standing overnight, remove the solvent under reduced pressure. The crude product is a yellow solid.[7]

-

Recrystallization: Recrystallize the crude product from a minimal amount of ethanol (12-15 mL). Wash the resulting crystals with 10 mL of cold ethanol to yield pure this compound.[7]

Expected Yield: 89–92% (crude), with a melting point of 63–68 °C. After recrystallization, the yield is typically lower, with an improved melting point.[7]

Synthetic Route: Nitration of 1,3-Dichlorobenzene

An alternative synthesis route involves the direct nitration of 1,3-dichlorobenzene.[4] This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid. However, this method can lead to a mixture of isomers, and controlling the regioselectivity to favor the 2-nitro product can be challenging. The reaction conditions must be carefully optimized to maximize the yield of the desired this compound isomer.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table of Spectroscopic Data:

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show two signals in the aromatic region. A triplet for the proton at C5 and a doublet for the protons at C4 and C6. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the six carbon atoms of the benzene ring, with the chemical shifts influenced by the chloro and nitro substituents. |

| Infrared (IR) Spectroscopy | Characteristic peaks are expected for C-H stretching of the aromatic ring, C=C stretching of the ring, asymmetric and symmetric stretching of the N-O bonds of the nitro group, and C-Cl stretching. Available spectra can be found on databases like SpectraBase.[2] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.00 g/mol ). The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, will be a key feature for identification.[2] |

Safety and Handling

This compound is a combustible solid and decomposes on heating, producing toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[7] It reacts with strong bases and strong oxidants.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area.[8]

Applications in Research and Drug Development

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The presence of the nitro group and two chlorine atoms provides multiple reaction sites for further functionalization. In drug development, it can be used in the synthesis of various pharmaceutical ingredients where a dichlorinated aromatic core is required. The nitro group can be readily reduced to an amino group, opening up a wide range of subsequent chemical transformations.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its structure, nomenclature, properties, synthesis, and characterization. The information presented is intended to be a valuable resource for chemists and pharmaceutical scientists, facilitating its use in research and development.

Visualizations

Caption: Synthesis of this compound via oxidation of 2,6-dichloroaniline.

Caption: General synthetic route for this compound via nitration of 1,3-dichlorobenzene.

References

- 1. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, this compound, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. aarti-industries.com [aarti-industries.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-2-nitrobenzene from 1,3-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dichloro-2-nitrobenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details two primary synthetic pathways from 1,3-dichlorobenzene (B1664543): direct nitration and a more selective route involving the oxidation of an aniline (B41778) derivative. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in their synthetic endeavors.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound from 1,3-dichlorobenzene presents a significant challenge in controlling regioselectivity. The two chlorine atoms on the benzene (B151609) ring are ortho, para-directing, yet deactivating, making the prediction and control of the position of electrophilic substitution complex. Direct nitration of 1,3-dichlorobenzene typically yields a mixture of isomers, with substitution at the 4- and 6-positions being sterically and electronically favored over the more hindered 2-position.

This guide explores two main strategies to obtain the desired this compound:

-

Direct Nitration of 1,3-Dichlorobenzene: A straightforward approach that results in a mixture of isomers requiring subsequent separation.

-

Oxidation of 2,6-Dichloroaniline (B118687): A multi-step but more selective method that avoids the formation of hard-to-separate isomers.

Direct Nitration of 1,3-Dichlorobenzene

The direct nitration of 1,3-dichlorobenzene using a mixture of nitric acid and sulfuric acid is a common electrophilic aromatic substitution reaction. However, this method is not highly selective for the 2-position.

Reaction Pathway and Isomer Distribution

The nitration of 1,3-dichlorobenzene can theoretically yield three primary mononitrated isomers: this compound, 1,3-dichloro-4-nitrobenzene, and 1,3-dichloro-5-nitrobenzene. Due to the directing effects of the chlorine atoms, the formation of 1,3-dichloro-4-nitrobenzene (and its equivalent, 1,3-dichloro-6-nitrobenzene) is the major pathway. The formation of the desired this compound is a minor pathway due to steric hindrance between the two chlorine atoms.

Quantitative Data on Isomer Distribution

The precise isomer distribution in the mononitration of 1,3-dichlorobenzene is highly dependent on the reaction conditions, including the nitrating agent, temperature, and reaction time. While a definitive protocol for maximizing the 2-nitro isomer is not well-documented, the following table summarizes typical isomer distributions found in the literature.

| Nitrating Agent/Conditions | 1,3-Dichloro-4-nitrobenzene (%) | This compound (%) | 1,3-Dichloro-5-nitrobenzene (%) | Reference |

| Mixed Acid (HNO₃/H₂SO₄) | Major | Minor | Minor | General Observation |

Note: Specific quantitative data for the mononitration of 1,3-dichlorobenzene leading to a significant yield of the 2-nitro isomer is scarce in readily available literature, underscoring the challenge of this direct approach.

Experimental Protocol (General Method for Mononitration)

This protocol describes a general method for the mononitration of 1,3-dichlorobenzene, which will produce a mixture of isomers.

Materials:

-

1,3-Dichlorobenzene

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Water

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (B86663)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 1,3-dichlorobenzene to the cooled sulfuric acid while stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 1,3-dichlorobenzene in sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product mixture with dichloromethane.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Purification:

The resulting crude product will be a mixture of dichloronitrobenzene isomers. Separation of this compound from its isomers is challenging due to their similar physical properties. Fractional crystallization or column chromatography may be employed for purification.[1][2]

Selective Synthesis via Oxidation of 2,6-Dichloroaniline

A more selective and reliable method for the synthesis of this compound involves the oxidation of 2,6-dichloroaniline. This route avoids the formation of other dichloronitrobenzene isomers, simplifying purification. A well-established protocol for this transformation is available from Organic Syntheses.[3]

Reaction Pathway

This synthetic route involves the oxidation of the amino group of 2,6-dichloroaniline to a nitro group using a strong oxidizing agent, such as peroxytrifluoroacetic acid, which can be generated in situ from hydrogen peroxide and trifluoroacetic anhydride (B1165640).[3]

Experimental Protocol (Adapted from Organic Syntheses)[3]

Caution: This procedure involves the use of 90% hydrogen peroxide and trifluoroacetic anhydride, which are highly corrosive and reactive. All operations should be carried out in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.

Materials:

-

2,6-Dichloroaniline

-

Methylene (B1212753) Chloride (Dichloromethane)

-

90% Hydrogen Peroxide

-

Trifluoroacetic Anhydride

-

10% Sodium Carbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

Part A: Preparation of Peroxytrifluoroacetic Acid Reagent

-

In a 300-mL three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, charge 100 mL of methylene chloride.

-

Carefully add 5.4 mL (0.20 mole) of 90% hydrogen peroxide. The hydrogen peroxide will form a separate lower layer.

-

Cool the flask in an ice bath and begin stirring.

-

Slowly add 34.0 mL (0.24 mole) of trifluoroacetic anhydride over 20 minutes.

-

After the addition is complete, remove the ice bath and stir the solution at room temperature for 30 minutes.

Part B: Oxidation of 2,6-Dichloroaniline

-

Prepare a solution of 8.1 g (0.05 mole) of 2,6-dichloroaniline in 80 mL of methylene chloride.

-

Add this solution dropwise over 30 minutes to the freshly prepared peroxytrifluoroacetic acid reagent. The reaction is exothermic and will cause the mixture to reflux.

-

After the addition is complete, heat the mixture under reflux for 1 hour.

-

Cool the reaction mixture and pour it into 150 mL of cold water.

-

Separate the organic layer and wash it with 100 mL of water, two 100-mL portions of 10% sodium carbonate solution, and finally with 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate and treat with activated charcoal.

-

After standing overnight, filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product, yellow 2,6-dichloronitrobenzene (this compound), can be recrystallized from a minimum volume of ethanol (approximately 12-15 mL) to yield a purified product.[3]

Quantitative Data for the Oxidation Route

| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |

| 2,6-Dichloroaniline | 90% H₂O₂, Trifluoroacetic Anhydride, CH₂Cl₂ | This compound | 70-86 (recrystallized) | 69-70 | Organic Syntheses[3] |

| 2,6-Dichloroaniline | m-Chloroperbenzoic acid (m-CPBA), CH₂Cl₂ | This compound | 75 | - | ChemicalBook[4] |

| 2,6-Dichloroaniline | Sodium tungstate (B81510) dihydrate, H₂SO₄, 30% H₂O₂, Methanol | This compound | 92 | - | ChemicalBook[4] |

Experimental Workflows

Workflow for Direct Nitration and Isomer Separation

Workflow for Oxidation of 2,6-Dichloroaniline

Conclusion

The synthesis of this compound can be approached through two primary routes, each with distinct advantages and disadvantages. The direct nitration of 1,3-dichlorobenzene is a more atom-economical, one-step process but suffers from poor regioselectivity, leading to a challenging separation of the desired product from its isomers.

In contrast, the oxidation of 2,6-dichloroaniline offers a highly selective route to this compound, yielding a product that is significantly easier to purify. For applications requiring high purity of the 2-nitro isomer, the oxidation of 2,6-dichloroaniline is the recommended synthetic strategy. This guide provides the necessary detailed protocols and data to enable researchers to make an informed decision based on their specific needs for purity, yield, and available resources.

References

A Comprehensive Technical Guide to the Physical Properties of 1,3-Dichloro-2-nitrobenzene

This technical guide provides an in-depth overview of the core physical properties of 1,3-dichloro-2-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines detailed experimental methodologies for property determination, and includes a workflow for its synthesis and characterization.

Core Physical Properties

This compound is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1] It presents as an off-white or pale yellow to pale green solid crystalline powder.[1][2][3] This compound is a key intermediate in various organic syntheses. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 192.00 g/mol | [1][3][4] |

| Melting Point | 69-74 °C | [1][2][5] |

| Boiling Point | 130 °C at 8 mmHg (1.1 kPa) | [6][7] |

| Density | Approximately 1.5 - 1.6 g/cm³ | [1][6] |

| Solubility | Soluble in methanol (B129727) and other conventional organic solvents such as chloroform (B151607) and DMSO (slightly).[1][2] It exhibits low solubility in water.[8] | [1][2][8] |

| Appearance | Off-white to pale yellow or pale green solid/crystals. | [1][2][3] |

| Vapor Pressure | 0.00987 mmHg at 25°C | [2] |

| Flash Point | 118.9°C | [2] |

| LogP (Octanol/water partition coefficient) | 3.1 (calculated) | [6] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1]

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature probe.[6]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4]

-

Purity Indication: A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method

-

Sample Preparation: A small quantity (a few milliliters) of molten this compound is placed in a small test tube (fusion tube).[9][10] A capillary tube, sealed at one end, is inverted and placed within the fusion tube.[9]

-

Apparatus: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[3]

-

Heating: The Thiele tube is gently and uniformly heated.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]

-

Observation: Heating is discontinued (B1498344) when a continuous and rapid stream of bubbles is observed. As the liquid cools, the bubbling will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

Density Determination

Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces.

Methodology: Displacement Method

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[12]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if the dissolution rate is negligible for the measurement period). The initial volume of the liquid is recorded.[12] The weighed solid sample is then carefully submerged in the liquid. The new volume is recorded. The volume of the solid is the difference between the final and initial liquid levels.[13]

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[12]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative and Semi-Quantitative Determination

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, chloroform, hexane) are selected.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.[2] A small volume of the chosen solvent (e.g., 1 mL) is added.[7]

-

Observation: The mixture is agitated vigorously.[7] If the solid dissolves completely, it is considered soluble. If it does not, the solvent is added incrementally with agitation until the solid dissolves or a specified maximum volume is reached.

-

Classification: The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively expressed (e.g., mg/mL). For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed after preparing a saturated solution.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound. A common synthetic route is the oxidation of 2,6-dichloroaniline.[14]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chemistry-online.com [chemistry-online.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. This compound - Wikipedia [en.wikipedia.org]

solubility of 1,3-dichloro-2-nitrobenzene in organic solvents

An In-depth Technical Guide on the Solubility of 1,3-Dichloro-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to a scarcity of specific quantitative data for this compound, this document also includes detailed information on the solubility of its isomers, 2,3- and 3,4-dichloronitrobenzene (B32671), to provide a thorough understanding of the compound's expected behavior and the experimental methodologies used for its determination.

Introduction to this compound

This compound is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1][2][3][4] It presents as an off-white to pale yellow or green solid.[2][5] This compound serves as a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and chemical industries.[5] Its molecular structure, featuring a nitro group positioned between two chlorine atoms on a benzene (B151609) ring, significantly influences its physical and chemical properties, including its solubility.

Qualitative Solubility of this compound

General observations indicate that this compound is soluble in conventional organic solvents.[1] Specific qualitative descriptors note its slight solubility in chloroform, DMSO, and methanol.[5]

Quantitative Solubility Data for Dichloronitrobenzene Isomers

Table 1: Mole Fraction Solubility (x) of 2,3-Dichloronitrobenzene (B165493) in Various Organic Solvents

| Temperature (K) | Ethyl Acetate | Tetrachloromethane | Cyclohexane | Hexane | Heptane | 1-Propanol | 2-Propanol | 1-Butanol |

| 278.15 | 0.3551 | 0.2889 | 0.1791 | 0.1408 | 0.1512 | 0.0432 | 0.0381 | 0.0453 |

| 283.15 | 0.3953 | 0.3221 | 0.2033 | 0.1611 | 0.1731 | 0.0501 | 0.0445 | 0.0528 |

| 288.15 | 0.4389 | 0.3579 | 0.2301 | 0.1835 | 0.1973 | 0.0579 | 0.0518 | 0.0613 |

| 293.15 | 0.4862 | 0.3965 | 0.2598 | 0.2082 | 0.2241 | 0.0667 | 0.0601 | 0.0709 |

| 298.15 | 0.5375 | 0.4382 | 0.2927 | 0.2354 | 0.2537 | 0.0766 | 0.0694 | 0.0817 |

| 303.15 | 0.5931 | 0.4831 | 0.3291 | 0.2655 | 0.2864 | 0.0878 | 0.0799 | 0.0939 |

Data extracted from a study on the solubility of dichloronitrobenzene isomers.[6]

Table 2: Mole Fraction Solubility (x) of 3,4-Dichloronitrobenzene in Various Organic Solvents

| Temperature (K) | Ethyl Acetate | Tetrachloromethane | Cyclohexane | Hexane | Heptane | 1-Propanol | 2-Propanol | 1-Butanol |

| 278.15 | 0.1673 | 0.1132 | 0.0499 | 0.0378 | 0.0409 | 0.0153 | 0.0139 | 0.0161 |

| 283.15 | 0.1915 | 0.1311 | 0.0591 | 0.0452 | 0.0489 | 0.0181 | 0.0165 | 0.019 |

| 288.15 | 0.2183 | 0.1511 | 0.0701 | 0.0539 | 0.0583 | 0.0214 | 0.0195 | 0.0224 |

| 293.15 | 0.2481 | 0.1735 | 0.0829 | 0.0641 | 0.0693 | 0.0253 | 0.0231 | 0.0264 |

| 298.15 | 0.2811 | 0.1985 | 0.0979 | 0.0761 | 0.0821 | 0.0298 | 0.0273 | 0.0312 |

| 303.15 | 0.3176 | 0.2265 | 0.1154 | 0.0901 | 0.0971 | 0.0351 | 0.0322 | 0.0367 |

Data extracted from a study on the solubility of dichloronitrobenzene isomers.[6]

Experimental Protocols for Solubility Determination

The following section details a common and reliable method for determining the solubility of compounds like dichloronitrobenzene in organic solvents.

Gravimetric Method

The solubility data presented for the dichloronitrobenzene isomers was determined using a gravimetric method.[6] This technique involves preparing a saturated solution of the solute at a constant temperature and then determining the mass of the solute dissolved in a known mass of the solvent.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Digital balance with an accuracy of ±0.0001 g

-

Drying oven

Procedure:

-

An excess amount of the dichloronitrobenzene isomer is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The solution is continuously stirred at a constant temperature, maintained by the thermostatic water bath, for a sufficient time to ensure equilibrium is reached (typically several hours).

-

After reaching equilibrium, stirring is stopped, and the solution is allowed to settle for a period to allow undissolved solids to precipitate.

-

A sample of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, temperature-controlled syringe.

-

The syringe containing the sample is weighed to determine the total mass of the saturated solution.

-

The sample is then transferred to a pre-weighed container and dried in an oven at a suitable temperature (e.g., 333 K) until a constant mass is achieved.

-

The mass of the dried solute is determined.

-

The mass of the solvent is calculated by subtracting the mass of the solute from the total mass of the saturated solution.

-

The mole fraction solubility (x) is then calculated using the molar masses of the solute and the solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Caption: Workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility of dichloronitrobenzene isomers is influenced by several factors:

-

Temperature: As observed in the provided data, the solubility of dichloronitrobenzene isomers in organic solvents generally increases with a rise in temperature.[6][7] This indicates that the dissolution process is endothermic.

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant. The polarity of the solvent relative to the solute will significantly impact solubility.

-

Molecular Structure: The arrangement of the chloro and nitro groups on the benzene ring affects the molecule's polarity and crystal lattice energy, which in turn influences its solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound and its isomers in organic solvents. While quantitative data for the this compound isomer is limited, the detailed data for related isomers provides valuable insight into its expected solubility behavior. The provided experimental protocol for the gravimetric method offers a robust framework for researchers seeking to perform their own solubility determinations. Understanding these solubility characteristics is essential for the effective use of this compound in research, development, and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | Cl2C6H3NO2 | CID 11759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Nitro Group in 1,3-Dichloro-2-nitrobenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1,3-dichloro-2-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document focuses on the influence of the nitro group on the molecule's reactivity, particularly in reduction reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding for professionals in chemical research and development.

Introduction

This compound (CAS No: 601-88-7) is a substituted aromatic compound of significant interest in organic synthesis.[1] Its chemical behavior is primarily dictated by the interplay of the electronic effects of its three substituents on the benzene (B151609) ring. The two chlorine atoms and the nitro group are all electron-withdrawing, rendering the aromatic ring electron-deficient and susceptible to specific types of transformations. This guide will delve into the two primary modes of reactivity: the reduction of the nitro group and nucleophilic aromatic substitution at the chloro-positions.

Electronic and Steric Effects

The reactivity of this compound is governed by a combination of electronic and steric factors.

-

Electronic Effects: The nitro group is a potent electron-withdrawing group through both a strong negative inductive effect (-I) and a negative resonance effect (-M). The chlorine atoms also exert a -I effect. These cumulative effects significantly reduce the electron density of the aromatic ring, which deactivates it towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.

-

Steric Effects: The positioning of the two chlorine atoms flanking the nitro group can cause some steric hindrance, potentially influencing the approach of reagents to the nitro group and the adjacent carbons.

Reactivity of the Nitro Group: Reduction to 2,6-Dichloroaniline

The most prominent and industrially significant reaction of this compound is the reduction of its nitro group to form 2,6-dichloroaniline.[2] This product is a vital precursor for several important pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and the antihypertensive drug clonidine.

The reduction can be achieved through various methods, with catalytic hydrogenation being the most common and environmentally benign approach.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst to selectively reduce the nitro group to an amine. This method is favored for its high efficiency and cleaner reaction profiles compared to chemical reductions.

This protocol is a synthesized representation based on common practices for the hydrogenation of halogenated nitroaromatics.[3][4]

Materials:

-

This compound

-

Palladium on carbon (5% Pd/C) or Raney Nickel

-

Ethanol or Methanol (B129727) (solvent)

-

Hydrogen gas

-

Nitrogen gas (for inerting)

-

High-pressure autoclave (e.g., Parr reactor)

Procedure:

-

Reactor Setup: A high-pressure autoclave is charged with this compound and the chosen solvent (e.g., ethanol). The catalyst (e.g., 5% Pd/C, typically 0.5-2 mol%) is then added.

-

Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen.

-

Hydrogenation: The nitrogen is replaced with hydrogen gas, and the reactor is pressurized to the desired level (typically 0.5–3 MPa).[3] The reaction mixture is then heated to the target temperature (usually between 70-120°C) with vigorous stirring.[3]

-

Monitoring: The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After cooling the reactor to room temperature and venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure to yield crude 2,6-dichloroaniline.

-

Purification: The crude product can be purified by distillation or recrystallization to obtain high-purity 2,6-dichloroaniline.

Quantitative Data: Reduction of Nitroaromatics

The following table summarizes typical conditions and outcomes for the catalytic hydrogenation of related dichloronitrobenzenes, which are indicative of the process for the 1,3-dichloro-2-nitro isomer.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield of Dichloroaniline | Reference |

| 3,4-Dichloronitrobenzene | Raney-Ni | Not specified | Not specified | Not specified | >96% | [4] |

| Halogenated Nitrobenzenes | Sulfided supported noble metal | Not specified | 70-120 | 0.8-2 | >99.7% selectivity | [3] |

Reaction Pathway: Reduction of the Nitro Group

The reduction of a nitro group to an amine proceeds through a series of intermediates. The following diagram illustrates the generally accepted pathway for this transformation.

Caption: Pathway for the catalytic hydrogenation of this compound.

Reactivity of the Chloro Groups: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, due to the strong electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atoms. In this mechanism, a nucleophile attacks a carbon atom bearing a leaving group (in this case, chlorine), and the reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.

The nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex, particularly when it is positioned ortho or para to the site of nucleophilic attack. In this compound, both chlorine atoms are ortho to the nitro group, making them susceptible to substitution.

Reaction with Alkoxides

Reaction with alkoxides, such as sodium methoxide (B1231860), is a classic example of SNAr.

The following is a representative protocol for the reaction of a dichloronitrobenzene with sodium methoxide, which can be adapted for this compound.[5]

Materials:

-

This compound

-

Sodium methoxide (25% solution in methanol)

-

Methanol

-

Reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, this compound is dissolved in methanol.

-

Addition of Nucleophile: A solution of sodium methoxide in methanol is added to the flask.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography or recrystallization.

Reaction with Amines

Ammonia and primary or secondary amines can also act as nucleophiles in SNAr reactions with this compound. These reactions are often carried out at elevated temperatures and pressures in an autoclave.[6] The products are substituted anilines, which are valuable synthetic intermediates.

Quantitative Data: Nucleophilic Aromatic Substitution

The table below presents data for SNAr reactions on a related isomer, 3,4-dichloronitrobenzene, which provides insight into the expected reactivity.

| Reactant | Nucleophile | Solvent | Temperature (°C) | Pressure | Product | Yield | Reference |

| 3,4-Dichloronitrobenzene | Ammonia | Chlorobenzene | 160 | 43-57 bar | 2-Chloro-4-nitroaniline | Not specified | [6] |

| 2,4-Dinitrochlorobenzene | Ammonia | Chlorobenzene | 100 | Not specified | 2,4-Dinitroaniline | 97% | [6] |

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Other Reactions

While reduction of the nitro group and nucleophilic substitution of the chloro groups are the primary reactions, other transformations are possible. For instance, under forcing conditions with a nitrating agent (a mixture of nitric and sulfuric acid), further nitration of the ring can occur. However, competing sulfonation can be an issue, especially at low nitric acid concentrations.[7]

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound.

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR (in CDCl₃) | Signals expected in the aromatic region (approx. 7.3-7.8 ppm) | [8] (for isomer) |

| ¹³C NMR | Signals for six distinct aromatic carbons | [9] (for isomer) |

| Infrared (IR) | Strong bands for N-O stretching of the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹) and C-Cl stretching. | [10] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (191.0 g/mol for the most abundant isotopes) with a characteristic isotopic pattern for two chlorine atoms. | [10] |

Conclusion

The reactivity of this compound is dominated by the strong electron-withdrawing nature of its substituents. The nitro group is readily reduced to an amine, providing a key route to 2,6-dichloroaniline, a vital pharmaceutical intermediate. Concurrently, the nitro group activates the ortho-positioned chlorine atoms towards nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles. A thorough understanding of these reaction pathways, guided by the principles and data presented in this guide, is essential for the effective utilization of this versatile chemical building block in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation - Google Patents [patents.google.com]

- 4. Dichloro ( 2,5 ; 3,4 - ) catalytic hydrogenation of nitrobenzene dichloro aniline - Dissertation [m.dissertationtopic.net]

- 5. Solved The reaction is of 3,4-dichloro-1-nitrobenzene with | Chegg.com [chegg.com]

- 6. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]

- 7. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, this compound, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 2,3-Dichloronitrobenzene(3209-22-1) 1H NMR spectrum [chemicalbook.com]

- 9. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]

- 10. Benzene, 1,3-dichloro-2-nitro- [webbook.nist.gov]

An In-depth Technical Guide to the Isomers of Dichloronitrobenzene: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the six isomers of dichloronitrobenzene, crucial building blocks in the synthesis of a wide array of complex organic molecules. Their significance in the pharmaceutical, agrochemical, and dye industries is predicated on the strategic placement of two chlorine atoms and a nitro group on a benzene (B151609) ring. These substituents activate the aromatic ring for various chemical transformations, making these isomers valuable precursors for high-value chemical entities.

Isomers of Dichloronitrobenzene

There are six structural isomers of dichloronitrobenzene, each with the chemical formula C₆H₃Cl₂NO₂. The positioning of the chloro and nitro groups on the benzene ring dictates their distinct physical and chemical properties.

Caption: The six structural isomers of dichloronitrobenzene.

Physical and Chemical Properties

The physical properties of the dichloronitrobenzene isomers vary based on the substitution pattern, which influences their crystalline structure and intermolecular forces. These properties are critical for their separation and purification.

| Isomer | IUPAC Name | CAS Number | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 2,3-Dichloronitrobenzene | 1,2-Dichloro-3-nitrobenzene | 3209-22-1 | 192.00 | 60-62 | 239 | --- |

| 3,4-Dichloronitrobenzene (B32671) | 1,2-Dichloro-4-nitrobenzene | 99-54-7 | 192.00 | 39-41 | 255-256 | Colorless to tan needle-like crystals[1][2] |

| 2,6-Dichloronitrobenzene | 1,3-Dichloro-2-nitrobenzene | 601-88-7 | 192.00 | 69-70[3] | 130 (at 1.1 kPa)[4] | Off-white solid[3] |

| 2,4-Dichloronitrobenzene | 1,3-Dichloro-4-nitrobenzene | 611-06-3 | 192.00 | 29-32[5] | 258[5] | Light yellow needles or amber crystalline solid[5] |

| 3,5-Dichloronitrobenzene | 1,3-Dichloro-5-nitrobenzene | 618-62-2 | 192.00 | 55-57[6] | 261 | --- |

| 2,5-Dichloronitrobenzene | 1,4-Dichloro-2-nitrobenzene | 89-61-2 | 192.00 | 52-54 | 266-269 | Yellow flakes[7] |

Synthesis of Dichloronitrobenzene Isomers

The primary method for synthesizing dichloronitrobenzene isomers is the electrophilic nitration of the corresponding dichlorobenzene isomer using a mixture of nitric acid and sulfuric acid ("mixed acid").[8] The regioselectivity of the nitration is dependent on the starting dichlorobenzene and the reaction conditions.[8]

Caption: General workflow for the synthesis and purification of dichloronitrobenzene isomers.

Experimental Protocols for Synthesis

Protocol 1: Synthesis of 3,4-Dichloronitrobenzene and 2,3-Dichloronitrobenzene

This protocol is based on the nitration of 1,2-dichlorobenzene (B45396).

-

Materials: 1,2-dichlorobenzene, fuming nitric acid, acetic anhydride (B1165640), solid acid catalyst (e.g., SZT-0.15).[9]

-

Procedure:

-

To a three-necked flask, add the solid acid catalyst and fuming nitric acid, and stir.[9]

-

Slowly add acetic anhydride while maintaining the temperature at approximately 0°C.[9]

-

Add 1,2-dichlorobenzene dropwise over 1.5-2 hours, keeping the temperature at 0°C.[9]

-

After the addition is complete, continue stirring at 0°C for 1 hour.[9]

-

Heat the reaction mixture to 85°C and stir for 4 hours, monitoring the reaction by gas chromatography.[9]

-

Upon completion, filter the reaction solution to recover the catalyst.[10]

-

The desired product can be obtained from the filtrate by vacuum distillation, yielding a mixture of 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene.[10] Traditional mixed acid nitration yields a product ratio of approximately 83:17 (3,4- to 2,3-isomer).[10]

-

Protocol 2: Synthesis of 2,5-Dichloronitrobenzene

This protocol details the nitration of 1,4-dichlorobenzene (B42874).

-

Materials: 1,4-dichlorobenzene, concentrated nitric acid, concentrated sulfuric acid, dichloromethane (B109758).

-

Procedure:

-

Dissolve 1,4-dichlorobenzene in dichloromethane.

-

In a continuous flow reactor, introduce the 1,4-dichlorobenzene solution and the mixed acids (concentrated nitric acid and concentrated sulfuric acid) at controlled flow rates.

-

Maintain the reaction temperature at 35°C.

-

After reaching a steady state, collect the reaction liquid.

-

Separate the organic phase. The acid layer can be extracted with dichloromethane to recover any remaining product.

-

Combine the organic phases, wash with a 10% sodium carbonate solution, dry, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield 2,5-dichloronitrobenzene with high purity.

-

Protocol 3: Synthesis of 2,6-Dichloronitrobenzene

This protocol describes the oxidation of 2,6-dichloroaniline (B118687).

-

Materials: 2,6-dichloroaniline, methylene (B1212753) chloride, 90% hydrogen peroxide, trifluoroacetic anhydride.[11]

-

Procedure:

-

In a three-necked flask, add methylene chloride and 90% hydrogen peroxide.[11]

-

Cool the flask in an ice bath and start stirring.[11]

-

Add trifluoroacetic anhydride to the cold solution over a 20-minute period to form peroxytrifluoroacetic acid.[11]

-

Prepare a solution of 2,6-dichloroaniline in methylene chloride.[11]

-

Add the 2,6-dichloroaniline solution dropwise to the peroxytrifluoroacetic acid reagent. The reaction is exothermic and may cause the mixture to reflux.[11]

-

After the addition is complete, heat the mixture under reflux for 1 hour.[11]

-

Cool the mixture and pour it into cold water. Separate the organic layer and wash it with water and a 10% sodium carbonate solution.[11]

-

Dry the organic extract, and remove the solvent to obtain the crude 2,6-dichloronitrobenzene, which can be further purified by recrystallization from ethanol.[11]

-

Key Chemical Transformations and Applications in Drug Development